molecular formula C13H18N4O2S B6992297 N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide

N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide

Cat. No.: B6992297
M. Wt: 294.38 g/mol
InChI Key: XPEYSMGFBGBJOV-UHFFFAOYSA-N
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Description

N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring and an oxadiazole moiety

Properties

IUPAC Name

N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-9(12-10(2)16-19-17-12)14-6-4-7-15-13(18)11-5-3-8-20-11/h3,5,8-9,14H,4,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEYSMGFBGBJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(C)NCCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the ethylamino group: This step involves the reaction of the oxadiazole intermediate with an ethylamine derivative.

    Linking to the thiophene ring: The final step involves the coupling of the oxadiazole-ethylamino intermediate with a thiophene-2-carboxylic acid derivative, often using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide is unique due to the combination of the thiophene ring and the oxadiazole moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and material properties compared to its analogs.

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